molecular formula C16H21N5O2S B2774560 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448065-53-9

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2774560
CAS No.: 1448065-53-9
M. Wt: 347.44
InChI Key: VYLYJZZHJMVTQN-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a synthetic compound primarily of interest in pharmaceutical chemistry. It belongs to a class of compounds known as heterocycles, which are characterized by rings containing at least one atom other than carbon. This compound has shown potential for various biological activities, making it a subject of considerable research in medicinal chemistry.

Scientific Research Applications

Chemistry: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the design of pharmaceuticals.

Biology and Medicine:
  • Antibacterial Agents: : Has shown potential activity against certain bacterial strains.

  • Antiviral Agents: : Research indicates possible inhibitory effects on specific viruses.

  • Enzyme Inhibitors: : Acts as an inhibitor for particular enzymes, useful in treating various diseases.

Industry:
  • Material Science: : Used in the development of advanced materials with unique properties.

  • Agricultural Chemistry: : Explored for potential use as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

  • Formation of 4,5-dimethyl-6-oxopyrimidin-2-amine: : This intermediate can be synthesized by reacting 4,5-dimethyl-2-aminopyrimidine with an oxidizing agent such as hydrogen peroxide in the presence of an acid catalyst.

  • Thiazole Derivative Synthesis: : The thiazole derivative can be prepared by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.

  • Coupling Reaction: : The final step involves coupling the 4,5-dimethyl-6-oxopyrimidin-2-amine with the thiazole derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: For large-scale production, optimized reaction conditions are employed to maximize yield and purity. Industrial synthesis might utilize automated reactors, controlled temperatures, and continuous flow methods to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions typical for heterocyclic amides, including:

  • Oxidation: : Can be oxidized using agents like potassium permanganate, leading to the formation of N-oxides.

  • Reduction: : Can undergo reduction reactions with reagents such as lithium aluminum hydride, converting the carbonyl groups to alcohols.

  • Substitution: : The thiazole and pyrimidine rings can undergo nucleophilic and electrophilic substitution reactions, often catalyzed by acids or bases.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Acids (HCl, HBr) or bases (NaOH, KOH) in appropriate solvents.

Major Products:
  • Oxidation Products: : N-oxide derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Varied depending on the substituents introduced.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological macromolecules. For instance:

  • Enzyme Inhibition: : Binds to the active site of target enzymes, inhibiting their activity and thereby modulating biochemical pathways.

  • Receptor Binding: : Interacts with cellular receptors, altering signal transduction pathways.

  • DNA/RNA Interference: : May intercalate with nucleic acids, affecting genetic processes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide: : Another heterocyclic compound with similar structure but different heteroatom in the ring.

  • 4,5-dimethyl-2-(thiazol-2-yl)pyrimidine: : Differing in the position of substituents and overall molecular arrangement.

Uniqueness: The uniqueness of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide lies in its specific substitution pattern and the combined presence of pyrimidine and thiazole rings, which confer a distinct set of chemical properties and biological activities not typically seen in other compounds.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-11-12(2)18-10-21(15(11)23)9-14(22)19-13-3-6-20(7-4-13)16-17-5-8-24-16/h5,8,10,13H,3-4,6-7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLYJZZHJMVTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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